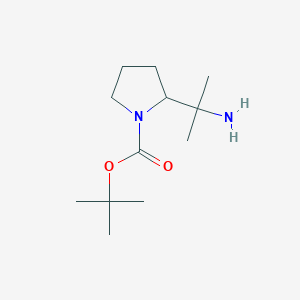

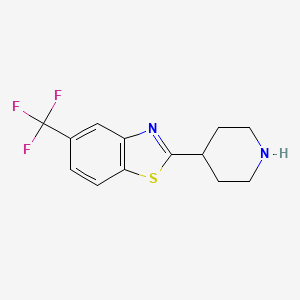

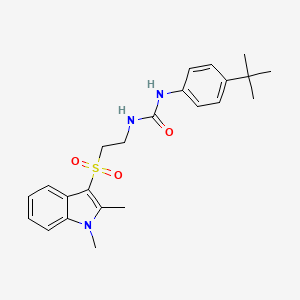

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPAM is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying the mechanisms of various biological processes.

科学的研究の応用

Photolysis and Chemical Reactivity

Studies on isoxazole derivatives, such as 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one, highlight their unique chemical reactivity under photolysis conditions. The compound exhibits multiple tautomeric forms and undergoes photolysis in methanol, leading to the formation of distinct products from its tautomers. This property could be leveraged in synthetic chemistry and photolysis studies to explore reaction pathways and product formation under varied conditions (R. Prager & Jason A. Smith, 1994).

Synthesis and Biological Activity

Isoxazole moieties have been incorporated into novel compounds for their potential biological activities. For instance, derivatives containing isoxazole and isothiazole moieties have shown synergistic effects in combination with antitumor drugs, indicating their potential use in enhancing chemotherapy efficacy (A. Kletskov et al., 2018). Such findings underscore the relevance of isoxazole derivatives in medicinal chemistry, particularly in drug design and development.

Bioactivation Pathways

Research into the bioactivation pathways of isoxazole rings reveals complex metabolic transformations, including the formation of glutathione adducts through enzymatic ring cleavage. This knowledge is crucial for understanding the metabolic fate of isoxazole-containing drugs and for the development of safer pharmaceutical agents (Jian Yu et al., 2011).

Environmental and Drug Discovery Applications

The environmentally benign synthesis of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones from vinylogous Henry nitroaldol adducts highlights the compound's potential in green chemistry. Additionally, their assessment for anti-inflammatory activity suggests applications in drug discovery for novel anti-inflammatory agents (E. Rajanarendar et al., 2015).

特性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-16(11-18-21-13)17(20)19-10-6-5-9-15(12-19)14-7-3-2-4-8-14/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAKUOAXWKBPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)

![7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754473.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)